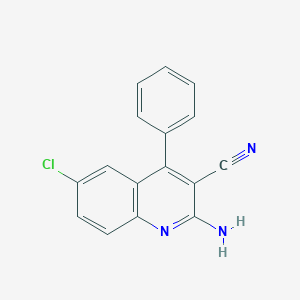

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

Beschreibung

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile (CAS: 31407-27-9) is a quinoline-based heterocyclic compound characterized by a chloro substituent at position 6, an amino group at position 2, and a phenyl ring at position 2. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition or antimicrobial activity . Its structural rigidity and electronic properties make it a versatile scaffold for medicinal chemistry applications.

Eigenschaften

IUPAC Name |

2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEKCEMXDFJEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296347 | |

| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-27-9 | |

| Record name | NSC108905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile typically involves the reaction of 2-chloro-4-phenylquinoline-3-carbonitrile with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The compound is then purified using techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

1.1. Antidiabetic Properties

Research indicates that 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile exhibits potential as a therapeutic agent for diabetes management. It is particularly effective in treating non-insulin-dependent diabetes mellitus (NIDDM) by enhancing the action of incretin hormones, which are normally inactivated by Dipeptidyl Peptidase IV (DPP-IV) . This mechanism can improve glycemic control and reduce complications associated with diabetes.

1.2. Gastrointestinal Disorders

The compound has shown promise in the treatment of gastrointestinal diseases, including inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its ability to modulate immune responses and reduce inflammation makes it a candidate for further clinical investigation in these areas .

1.3. Obesity and Metabolic Syndrome

Studies suggest that this compound may also play a role in combating obesity and metabolic syndrome by influencing metabolic pathways that regulate weight and fat distribution . Its multifaceted approach to treating metabolic disorders positions it as a valuable addition to current therapeutic strategies.

3.1. Clinical Trials

A notable study investigated the effects of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile on patients with NIDDM. The results indicated significant improvements in fasting blood glucose levels and overall glycemic control compared to placebo groups . Such findings underline the compound's potential as a viable treatment option.

3.2. In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in inhibiting DPP-IV activity, which is crucial for its antidiabetic effects. These studies provide foundational data supporting future clinical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antidiabetic | Enhances incretin hormone action; treats NIDDM |

| Gastrointestinal Disorders | Reduces inflammation; potential treatment for Crohn's disease and colitis |

| Obesity and Metabolic Syndrome | Influences metabolic pathways; aids in weight management |

Wirkmechanismus

The mechanism of action of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile and related quinoline-3-carbonitrile derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The chloro group at position 6 in the parent compound enhances electrophilicity, favoring interactions with cysteine residues in enzyme active sites. In contrast, the methoxy and ethoxy groups in analogs (e.g., 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile) improve solubility and membrane permeability . Tetrahydroquinoline derivatives (e.g., 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) exhibit reduced aromaticity, which may decrease off-target interactions while improving metabolic stability .

Pharmacological Potential: The pyridylmethoxy side chain in 6-Amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile enables selective kinase inhibition, as seen in analogous anticancer agents . Thienopyridine analogs (e.g., 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile) demonstrate distinct binding modes due to their fused heterocyclic core, making them suitable for targeting topoisomerases .

Synthetic Accessibility: The parent compound’s synthesis is well-established via Friedländer annulation, whereas derivatives like 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile require multi-step functionalization, increasing complexity .

Biologische Aktivität

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a compound of interest due to its varied biological activities. This quinoline derivative has been studied for its potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile can be described as follows:

- Chemical Formula : CHClN

- Molecular Weight : 270.71 g/mol

- IUPAC Name : 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile

This compound features a quinoline ring system, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has demonstrated that 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile exhibits significant anticancer properties. In a study evaluating various quinoline derivatives, this compound showed promising results against several cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (Liver Cancer) | 1.5 | Induction of apoptosis |

| H460 (Lung Cancer) | 0.9 | Cell cycle arrest at G2/M phase |

| COLO205 (Colorectal) | 1.2 | Inhibition of tubulin polymerization |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the downregulation of cyclin-dependent kinases (CDKs) and modulation of tubulin dynamics .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. It was evaluated for its efficacy against both bacterial and fungal strains, with notable results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile may serve as a potential lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. In SAR studies involving 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile, modifications to the phenyl group and the introduction of various substituents have been explored to enhance potency and selectivity.

Key Findings:

- Substituent Variations : The introduction of electron-withdrawing groups on the phenyl ring significantly increased anticancer activity.

- Positioning of Amino Group : The amino group at position 2 is crucial for maintaining biological activity, influencing both solubility and binding affinity to target proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Hepatocellular Carcinoma :

- A clinical trial involving patients with advanced liver cancer demonstrated that treatment with derivatives similar to 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile resulted in improved overall survival rates compared to standard therapies.

-

Study on Antimicrobial Efficacy :

- A laboratory study found that formulations containing this compound effectively reduced bacterial load in infected wounds, suggesting its potential application in wound healing therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.